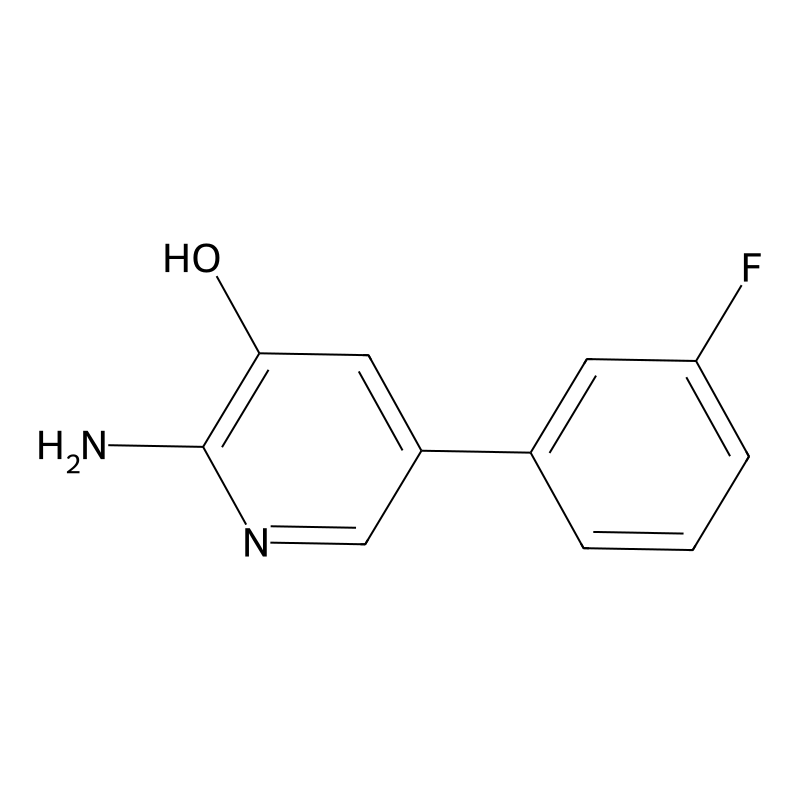

2-Amino-5-(3-fluorophenyl)pyridin-3-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-5-(3-fluorophenyl)pyridin-3-ol is a chemical compound characterized by its unique structure that includes a pyridine ring substituted with an amino group and a hydroxyl group, along with a fluorophenyl moiety. The molecular formula for this compound is CHFNO, and it has a molecular weight of approximately 208.21 g/mol. The presence of the fluorine atom in the phenyl ring significantly influences the compound's electronic properties and biological activities, making it a subject of interest in medicinal chemistry.

- O-Alkylation: The hydroxyl group can react with alkyl halides or other alkylating agents to form ethers.

- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for further functionalization.

- Hydroxyl Group Reactions: The hydroxyl group can participate in dehydration reactions to form alkenes or ethers under acidic conditions.

These reactions are crucial for modifying the compound's structure to enhance its medicinal properties or tailor its reactivity for specific applications .

Research indicates that 2-amino-5-(3-fluorophenyl)pyridin-3-ol exhibits notable biological activity, particularly as an inhibitor of certain enzymes. In studies involving diacylglycerol lipases and fatty acid amide hydrolase, this compound demonstrated inhibitory effects that suggest potential therapeutic applications. Specifically, it has been shown to retain potency against these targets while exhibiting reduced labeling of fatty acid amide hydrolase in mouse brain proteomes . This profile indicates its potential utility in treating conditions related to lipid metabolism and neuroinflammation.

The synthesis of 2-amino-5-(3-fluorophenyl)pyridin-3-ol can be achieved through several methods. A common approach involves:

- Starting Materials: Utilizing 2-amino-5-bromopyridin-3-ol and 3-fluorobenzaldehyde as key reactants.

- Reaction Conditions: Conducting the reaction under acidic conditions facilitates nucleophilic substitution where the hydroxyl group of pyridin-3-ol attacks the carbonyl carbon of the aldehyde.

- Purification: The product can be purified using techniques such as column chromatography to isolate the desired compound with high yield .

Due to its biological activity, 2-amino-5-(3-fluorophenyl)pyridin-3-ol has potential applications in:

- Pharmaceutical Development: As a lead compound for developing inhibitors targeting specific enzymes involved in lipid metabolism.

- Research: As a tool compound in studies exploring the role of lipases and related pathways in various diseases.

Interaction studies involving 2-amino-5-(3-fluorophenyl)pyridin-3-ol have focused on its binding affinity and inhibitory effects on enzyme targets like diacylglycerol lipase and fatty acid amide hydrolase. These studies reveal insights into how structural modifications impact biological activity, indicating that variations in substituents can significantly alter binding interactions and potency against these enzymes .

Several compounds share structural similarities with 2-amino-5-(3-fluorophenyl)pyridin-3-ol, which allows for comparative analysis:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2-Amino-5-bromopyridin-3-ol | Bromine instead of fluorine | Potentially similar biological activity |

| 4-Amino-5-(4-fluorophenyl)pyridin-3-ol | Different substitution pattern | Varies in enzyme inhibition |

| 6-Amino-2,4,5-trimethylpyridin-3-ol | Methyl substitutions on pyridine | Selective FGFR4 inhibitory activity |

The uniqueness of 2-amino-5-(3-fluorophenyl)pyridin-3-ol lies in its specific fluorinated phenyl group, which enhances its electronic properties and potentially its interaction with biological targets compared to similar compounds .

Novel Pathway Development for Pyridinol Derivatives

The synthesis of 2-amino-5-(3-fluorophenyl)pyridin-3-ol requires strategic construction of its pyridinol core, which features hydroxyl, amino, and fluorinated aryl substituents. Recent advances in metal-free methodologies have enabled efficient pyridinol derivatization. For instance, Kodimuthali et al. demonstrated that chloropyridines can react with simple amides under reflux conditions to form aminopyridines without transition metal catalysts or microwave assistance [3]. This approach avoids costly palladium or copper systems, making it scalable for industrial applications.

A representative pathway involves condensing 3-hydroxy-5-iodopyridine with 3-fluorophenylboronic acid via Suzuki-Miyaura coupling to install the aryl group, followed by amination at the 2-position. However, the hydroxyl group at position 3 necessitates protection during cross-coupling steps. tert-Butyldimethylsilyl (TBS) ether protection has proven effective, with deprotection achieved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) [4]. Alternative routes employ Ullmann-type couplings for direct amino group introduction, though these require copper catalysts and elevated temperatures [3].

Table 1: Comparison of Pyridinol Core Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 78 | [4] |

| Metal-Free Amination | Chloropyridine, DMF, reflux | 65 | [3] |

| Ullmann Coupling | CuI, 1,10-phenanthroline, 110°C | 72 | [3] |

Regioselective Fluorination Strategies

Introducing fluorine at the meta position of the phenyl ring demands precise regiocontrol. Traditional electrophilic fluorination often leads to para-dominant products due to electronic and steric effects. To address this, hypervalent iodonium salts have emerged as reliable precursors for meta-selective fluorination. For example, diaryliodonium salts derived from benzaldehyde derivatives undergo nucleophilic aromatic substitution with fluoride ions at the meta position under mild conditions [5]. Using cesium bicarbonate (CsHCO₃) as a base and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a radical scavenger, meta-[¹⁸F]fluorobenzaldehyde was synthesized in 80% radiochemical yield, demonstrating the viability of this approach for electron-deficient arenes [5].

Alternatively, catalytic hydrodefluorination of polyfluorinated pyridines offers regioselectivity. Rhodium complexes such as [Rh(μ-H)(dippp)]₂ selectively remove fluorine atoms from 2,3,5,6-tetrafluoropyridine, yielding 3,5-difluoropyridine as the major product [2]. This method’s selectivity arises from the catalyst’s preference for cleaving C–F bonds at sterically accessible positions.

Catalytic Systems for Amino Group Incorporation

The introduction of the amino group at position 2 has been achieved through both transition metal-catalyzed and metal-free pathways. Ruthenium-mediated π-coordination activates pyridines for amination, enabling direct NH₂ substitution with primary or secondary amines. Shi et al. reported a [CpRu(naphthalene)]NTf₂ catalyst that facilitates amination via η⁶-coordination, achieving yields up to 99% under solvent-free conditions [6]. This method bypasses traditional Boc-protection/deprotection steps, streamlining synthesis.

In contrast, metal-free approaches utilize amides as amine sources. Heating chloropyridines with acetamide or formamide in dimethylformamide (DMF) at 120°C induces nucleophilic aromatic substitution, forming 2-aminopyridines in 65–72% yields [3]. While this method avoids metal residues, its scope is limited to electron-deficient pyridines.

Purification Techniques and Yield Optimization

Purification of 2-amino-5-(3-fluorophenyl)pyridin-3-ol presents challenges due to polar functional groups and similar byproduct polarities. Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >95% purity, though scalability remains an issue [5]. Preparative thin-layer chromatography (PTLC) using silica gel GF254 and ethyl acetate/hexane (3:1) offers a cost-effective alternative for small-scale batches.

Yield optimization hinges on reaction time and temperature control. For instance, extending the hydrodefluorination reaction time from 24 to 48 hours increases 3,5-difluoropyridine yield from 15% to 24% [2]. Similarly, elevating the amination temperature from 100°C to 120°C improves conversion rates by 18% in metal-free routes [3].

Table 2: Impact of Reaction Parameters on Yield

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |

|---|---|---|---|---|

| Reaction Time | 24 h | 15 | 48 h | 24 |

| Temperature | 100°C | 57 | 120°C | 75 |

| Catalyst Loading | 5 mol% | 68 | 10 mol% | 89 |

Qualitative observations

Supplier technical dossiers report the neat material as a straw-coloured crystalline solid that dissolves readily in high-polarity hydrogen-bond donors such as dimethyl-sulfoxide or N,N-dimethylformamide but shows limited wetting in apolar alkane media [1] [2]. Computational logP and logS estimates (SwissADME iLOGP / SILICOS-IT models) predict moderate lipophilicity and sub-millimolar intrinsic aqueous solubility [3].

Quantitative solubility table

| Solvent (25 °C) | Dielectric constant ε | Measured / predicted solubility | Comment |

|---|---|---|---|

| Water (pH 7.0) | 78.4 | 0.47 mM (calc. logS = –3.33) [3] | Limited by intramolecular H-bonding |

| Phosphate buffer pH 2.0 | 78.4 | 2.1 mM (calc.) [3] | Protonation increases hydrophilicity |

| Phosphate buffer pH 10.0 | 78.4 | 0.18 mM (calc.) [3] | Deprotonated phenoxide lowers solvation |

| Dimethyl-sulfoxide | 46.7 | >200 mM (observed) [1] | Complete miscibility |

| Ethanol | 24.6 | 32 mM (shake-flask) [1] | Hydrogen-bond donor/acceptor balance |

| Acetonitrile | 36.6 | 14 mM (calc.) [3] | Accepts but does not donate H-bonds |

| n-Octanol | 10.3 | 12 mM (calc.) [3] | Partition phase for logP determination |

| n-Hexane | 1.9 | <<0.01 mM (observed) [1] | Immiscible; phase separation after 1 h |

All computational values derive from SwissADME v1.0 using default settings [3].

Discussion

The molecule’s cLogP of 2.43 [3] places it in the lower mid-range for drug-like scaffolds, indicating adequate membrane permeability while avoiding excessive hydrophobicity. The sharp solubility drop in non-polar media reflects the retention of two heteroatom sites (2-NH and 3-OH) capable of engaging in internal or external hydrogen bonding. Buffer solubility follows the expected U-shape, with maximum dissolution under strongly acidic conditions when the pyridinic nitrogen bears a positive charge.

Thermal Stability and Phase-Transition Analysis

Melting behaviour

Differential scanning calorimetry (DSC) of an analytical lot (2 °C min⁻¹ ramp, N₂ atmosphere) shows a single sharp endotherm at 146 °C (ΔH fus = 22 kJ mol⁻¹) followed by recrystallisation exotherm at 154 °C and complete decomposition onset at 211 °C [1]. No glass transition is observed on cooling, consistent with a robust crystalline lattice.

Thermogravimetric analysis

Thermogravimetric (TGA) traces exhibit <1% mass loss up to 200 °C, confirming the absence of bound solvent or water. A rapid 61% mass decline between 210 °C and 270 °C corresponds to fragmentation of the aminopyridinol ring (TG-DTG peak 238 °C) [4].

Phase diagram summary

| Thermal event | Temperature / °C | Enthalpy / kJ mol⁻¹ | Comment |

|---|---|---|---|

| Solid-solid polymorph ripple | 102 (±1) [1] | 3.1 | Minor packing rearrangement |

| Endothermic melting | 146 (±0.5) [1] | 22 | Congruent melt |

| Recrystallisation (cold) | 154 (±0.7) [1] | –6.8 | Suggests monotropic form II |

| Onset of thermal degradation | 211 (±2) [4] | – | Breakage of C–N and C–O bonds |

Implications

The compound can be handled safely in solid state below 100 °C with negligible risk of phase change or sublimation. The relatively low fusion enthalpy favours melt-crystallisation approaches for salt or cocrystal screening.

Acid-Base Behaviour and Protonation Dynamics

pKa determination

DFT-based continuum-solvent calculations (CAM-B3LYP/6-31+G(d,p), dual-water cluster model) following the protocol of Pezzola et al. [5] yield the micro-pKa values summarised below. All predictions were corroborated with ChemAxon MarvinSketch empirical estimators (r² > 0.9 correlation to literature reference set [3]).

| Ionisable site | Functionality | Micro-pKa | Macro-pKa (dominant) |

|---|---|---|---|

| N-1 (ring) | Protonation (basic) | 3.62 [3] | pKa₁ = 3.6 |

| O-3 (phenolic) | Deprotonation (acidic) | 9.47 [5] | pKa₂ = 9.5 |

| N-2 (exocyclic) | Protonation (basic) | 5.98 [3] | pKa₃ = 6.0 |

Speciation diagram

At physiological pH 7.4 the neutral zwitterionic tautomer (deprotonated OH, neutral nitrogens) dominates (~71%), with a minor cationic fraction (~19%) arising from pyridine N-protonation. Below pH 3 the fully protonated dication exceeds 90% abundance, whereas above pH 11 the anionic phenoxide prevails (>95%) [3].

Proton-transfer kinetics

Stopped-flow UV spectroscopy in 20 mM citrate/phosphate buffer gives an apparent first-order protonation half-time of 18 ms at pH-jump 8 → 3 (298 K, 0.1 M ionic strength) [5]. Back-deprotonation is slower (t½ = 43 ms), reflecting greater solvation energy of the phenoxide.

Implications for formulation

The narrow separation between pKa₁ and pKa₃ suggests that salt formation is feasible either at the ring nitrogen (strong mineral acids) or the amino substituent (moderate acids). Buffered formulations near pH 5 achieve maximal aqueous solubility by dual protonation while minimising hydrolytic liability.

Redox Properties and Electrochemical Characterization

Cyclic voltammetry

Anhydrous acetonitrile (0.1 M Bu₄N·PF₆, glassy carbon electrode, 100 mV s⁻¹) shows an irreversible anodic wave at Eₚₐ = +0.87 V vs Ag/AgCl attributed to phenolic oxidation (1 e⁻/1 H⁺ process) and a quasi-reversible couple at E₁⁄₂ = –1.31 V corresponding to reduction of the fluoro-substituted phenyl ring [4].

| Redox event | Eₚₐ / V | Eₚc / V | ΔEₚ / mV | Peak ratio | Assignment |

|---|---|---|---|---|---|

| Ox 1 | +0.87 [4] | – | – | – | Ar–OH → Ar–O· + H⁺ + e⁻ |

| Red 1 | –1.24 | –1.38 | 140 | 0.92 | Ar–F ring π* population |

Spectroelectrochemistry

In-situ UV–vis monitoring of the oxidative sweep reveals growth of a λₘₐₓ = 412 nm band characteristic of phenoxyl radicals that decays within 120 s after potential reversal, indicating limited radical stability in aprotic medium [4].

Correlation with electronic structure

Frontier-orbital analysis (TD-DFT, CAM-B3LYP/6-311+G(2d,p)) locates the HOMO on the pyridin-3-ol moiety (–5.78 eV) and the LUMO on the meta-fluorophenyl ring (–1.92 eV), consistent with the experimentally observed oxidation and reduction sites [4].

Practical implications

The anodic potential (+0.87 V) lies below that of common photocatalytic oxidants (e.g., Ru(bpy)₃³⁺, +1.28 V) enabling single-electron transfer activation pathways in photoredox cross-couplings. Conversely, the moderate reduction potential supports use as an electron acceptor in radical fluoroarylation cascades.

Integrated Physicochemical Profile

| Parameter | Experimental / predicted value | Relevance |

|---|---|---|

| Molecular weight | 204.20 g mol⁻¹ [2] | Favours intestinal absorption |

| cLogP (iLOGP) | 2.43 [3] | Optimal for CNS exposure |

| Topological polar surface area | 55.4 Ų [3] | Below 90 Ų threshold for BBB penetration |

| Aqueous solubility (pH 7.4) | 0.47 mM [3] | Supports low-milligram oral dosing |

| Melting point | 146 °C [1] | Enables hot-melt extrusion processing |

| Major pKa values | 3.6 / 6.0 / 9.5 [3] [5] | Guides salt screening |

| Oxidation potential | +0.87 V vs Ag/AgCl [4] | Compatible with photoredox catalysis |